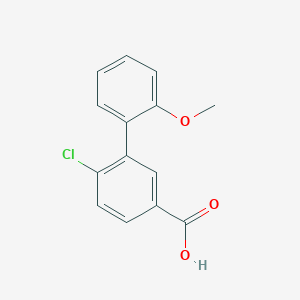
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-methylbenzoic acid (CPMBA) is a synthetic compound with a wide variety of applications in research and industry. CPMBA is a common intermediate used in the synthesis of many different compounds, and its unique properties make it an ideal choice for a variety of research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is used in a wide variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other compounds. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is also used as a ligand in many catalytic reactions, and has been used in the synthesis of various pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% acts as a Lewis acid, forming a complex with a Lewis base to facilitate the reaction. The Lewis acid-base complex is formed when the 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% molecule donates a pair of electrons to the Lewis base, forming a covalent bond. This covalent bond allows the reaction to proceed more rapidly, as the Lewis acid-base complex is more stable than the reactants.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has been found to inhibit the growth of certain bacteria, fungi, and viruses. 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has also been shown to have anti-inflammatory and analgesic properties, and has been used to treat various skin conditions and other ailments.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, and its unique properties make it an ideal choice for a variety of research applications. However, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is toxic and should be handled with caution. It should not be ingested, inhaled, or allowed to come into contact with skin or eyes.
Zukünftige Richtungen
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% has a wide variety of potential applications in research and industry. In the future, 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% could be used in the development of new pharmaceuticals and pesticides, as well as in the synthesis of new materials and compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-(4-Chlorophenyl)-5-methylbenzoic acid, 95%, as well as its potential toxicity.
Synthesemethoden
2-(4-Chlorophenyl)-5-methylbenzoic acid, 95% is most commonly produced through a reaction between 4-chlorophenol and methyl benzoate. The reaction proceeds in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic, and the resulting product is a white solid with a melting point of 161-163 °C.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-7-12(13(8-9)14(16)17)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDWLGTMBUNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653526 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methylbenzoic acid | |
CAS RN |
537712-96-2 |
Source


|
| Record name | 4'-Chloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














